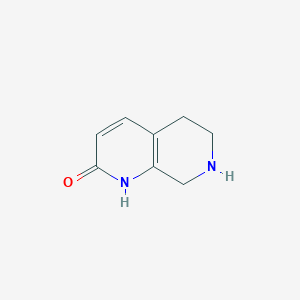

5,6,7,8-Tetrahydro-1,7-naphthyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1H-1,7-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-2-1-6-3-4-9-5-7(6)10-8/h1-2,9H,3-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLBNELUODRSQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001252468 | |

| Record name | 5,6,7,8-Tetrahydro-1,7-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001252468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196154-84-3 | |

| Record name | 5,6,7,8-Tetrahydro-1,7-naphthyridin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196154-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydro-1,7-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001252468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 5,6,7,8 Tetrahydro 1,7 Naphthyridin 2 1h One and Its Derivatives

Foundational Cyclization Reactions in Naphthyridinone Synthesis

Cyclization reactions are fundamental to the construction of the bicyclic naphthyridinone framework. These methods can be broadly categorized into intramolecular cyclizations, where a single molecule undergoes ring closure, and multicomponent reactions, where three or more starting materials combine in a single pot to form the desired product.

Intramolecular Cyclizations for Ring System Construction

Intramolecular cyclization is a powerful strategy for the synthesis of the 5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one scaffold. One notable approach involves the heterocyclization of appropriately substituted pyridine (B92270) derivatives. For instance, the synthesis of 5-hydroxy-1,7-naphthyridin-8(7H)-one-6-carboxamides has been achieved through the alkoxide-induced rearrangement of quinolinimidoacetamides and the heterocyclization of quinolinamic esters. This highlights a strategy where a pre-functionalized aromatic system undergoes ring closure to form the second heterocyclic ring.

A related strategy, the Pictet-Spengler reaction, has been successfully employed in the synthesis of the isomeric 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold. nih.govacs.org This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, and its application to appropriately substituted pyridinylethylamines could conceptually be adapted for the synthesis of the 1,7-naphthyridine (B1217170) framework.

Furthermore, an improved five-step synthesis of the parent 5,6,7,8-tetrahydro-1,7-naphthyridine (B83103) has been reported, which provides a valuable precursor for the synthesis of the target naphthyridinone. researchgate.net This sequence likely involves a key intramolecular cyclization step to construct the bicyclic core. Another innovative approach is the ammonia-mediated one-pot hydroamination and cyclization of a 2-vinyl-3-acylpyridine, which directly yields a dihydronaphthyridine intermediate that can be subsequently reduced. nih.gov

| Intramolecular Cyclization Approaches | Key Features | Precursors | Product Type |

| Heterocyclization of Quinolinamic Esters | Formation of the pyridinone ring. | Quinolinamic esters | 5-Hydroxy-1,7-naphthyridin-8(7H)-one derivatives |

| Pictet-Spengler type Reaction | Formation of the tetrahydropyridine (B1245486) ring. | Pyridinylethylamines and glyoxylates | 5,6,7,8-Tetrahydro-1,6-naphthyridine scaffold nih.govacs.org |

| Ammonia-mediated Hydroamination/Cyclization | One-pot formation of the dihydronaphthyridine core. | 2-Vinyl-3-acylpyridines | Dihydronaphthyridine intermediates nih.gov |

Multicomponent Reaction Approaches to Naphthyridinones

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like naphthyridinones. A notable example is a three-component reaction that forms dihydro-2,7-naphthyridine-1-ones. nih.govacs.orgacs.org These intermediates can then be reduced to yield the corresponding tetrahydronaphthyridinones. This particular MCR demonstrates high versatility by tolerating a wide range of aldehydes and amines, making it a valuable tool for generating libraries of lophocladine analogs. nih.govacs.orgacs.org

The broader field of naphthyridine synthesis has seen significant advances in the use of MCRs. rsc.orgrsc.org For instance, a Povarov-type intermolecular imino Diels-Alder reaction involving a 3-amino quinoline, an aromatic aldehyde, and an acetylene (B1199291) derivative has been used to regioselectively synthesize 1,7-naphthyridine derivatives. rsc.org While this yields a fully aromatic system, the principles could be adapted to generate precursors for the target tetrahydro-naphthyridinone.

| Multicomponent Reaction Example | Components | Catalyst/Conditions | Intermediate/Product |

| Dihydro-2,7-naphthyridine-1-one Synthesis | 2-Pyridone, Aldehyde, Amine | Mildly acidic conditions, optional microwave irradiation | Dihydro-2,7-naphthyridine-1-one nih.govacs.orgacs.org |

| Povarov-type Reaction for 1,7-Naphthyridines | 3-Amino quinoline, Aromatic aldehyde, Phenylacetylene | Copper iodide and ytterbium triflate, reflux | Benzo[f] acs.orgrsc.orgnaphthyridine derivatives rsc.org |

Metal-Catalyzed Transformations for Naphthyridinone Scaffolds

Metal catalysis plays a pivotal role in both the construction and derivatization of naphthyridinone scaffolds, offering high efficiency and selectivity. Cobalt, palladium, and ruthenium are among the metals that have been successfully employed in these transformations.

Cobalt-Catalyzed Cyclizations in Naphthyridine Synthesis

Cobalt-catalyzed [2+2+2] cyclizations have emerged as a powerful method for the synthesis of tetrahydronaphthyridine systems. Specifically, microwave-promoted, cobalt-catalyzed intramolecular [2+2+2] cyclizations of dialkynylnitriles have been shown to successfully produce 5,6,7,8-tetrahydro-1,6-naphthyridines. acs.orgnih.gov This methodology provides an efficient route to these scaffolds, which can then be used for the generation of compound libraries. nih.gov While this has been demonstrated for the 1,6-isomer, the underlying principles of cobalt-catalyzed cyclization of alkyne and nitrile functionalities hold promise for adaptation to the synthesis of the 1,7-naphthyridine core.

| Cobalt-Catalyzed Reaction | Reactants | Catalyst | Product | Key Features |

| [2+2+2] Cyclization | Dialkynylnitriles | CpCo(CO)₂, CpCo(COD), or InCo(COD) | 5,6,7,8-Tetrahydro-1,6-naphthyridines | Microwave-promoted, intramolecular cyclization acs.orgnih.gov |

Palladium-Catalyzed Coupling Reactions in Naphthyridinone Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of the 1,7-naphthyridine core. These reactions allow for the introduction of a wide range of substituents, which is crucial for structure-activity relationship studies. The synthesis of 6,8-disubstituted 1,7-naphthyridines has been effectively achieved using palladium-catalyzed cross-coupling reactions, leading to the development of potent and selective phosphodiesterase type 4D inhibitors. nih.govacs.org This demonstrates the utility of palladium catalysis in the late-stage functionalization of the 1,7-naphthyridine skeleton.

| Palladium-Catalyzed Reaction | Substrate | Reagents | Catalyst System | Product |

| Cross-Coupling | Halogenated 1,7-naphthyridines | Various coupling partners (e.g., boronic acids, organozincs) | Palladium catalyst with appropriate ligands and base | 6,8-Disubstituted 1,7-naphthyridines nih.govacs.org |

Ruthenium-Catalyzed Enantioselective Hydrogenation of Naphthyridine Precursors

The creation of chiral centers in the this compound scaffold can be achieved through enantioselective hydrogenation of unsaturated precursors, with ruthenium-based catalysts being particularly effective. The asymmetric hydrogenation of various naphthyridine isomers, including 1,5- and 1,8-naphthyridines, to their corresponding tetrahydro derivatives has been successfully accomplished using chiral cationic ruthenium diamine complexes, often with high enantiomeric excess (up to 99% ee) and full conversion. nih.govacs.orgnih.govresearchgate.net

A landmark application of this methodology is the ruthenium-catalyzed enantioselective transfer hydrogenation of a dihydronaphthyridine intermediate, which served as a key step in the asymmetric synthesis of a potent 5,6,7,8-tetrahydro-1,6-naphthyridine-based RORγt inverse agonist. nih.govacs.org This highlights the power of ruthenium catalysis in establishing the stereochemistry of the tetrahydropyridine ring within the naphthyridine framework.

| Ruthenium-Catalyzed Reaction | Substrate | Catalyst Type | Product | Enantioselectivity |

| Asymmetric Hydrogenation | 2,7-Disubstituted 1,8-naphthyridines | Chiral cationic ruthenium diamine complexes | 1,2,3,4-Tetrahydro-1,8-naphthyridines | Up to 99% ee nih.govacs.orgresearchgate.net |

| Asymmetric Hydrogenation | 2,6-Disubstituted 1,5-naphthyridines | Chiral cationic ruthenium diamine complexes | 1,2,3,4-Tetrahydro-1,5-naphthyridines | Up to 99% ee nih.gov |

| Enantioselective Transfer Hydrogenation | Dihydronaphthyridine intermediate | Ruthenium catalyst | Chiral 5,6,7,8-Tetrahydro-1,6-naphthyridine | High enantioselectivity nih.govacs.org |

Advanced Synthetic Techniques and Rearrangement Processes

Modern synthetic chemistry offers powerful tools for the efficient construction of complex heterocyclic systems like tetrahydronaphthyridinones. Microwave technology and strategic bond-forming reactions involving ring-opening and rearrangements are at the forefront of these advanced methods.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, improving yields, and promoting greener chemical processes. researchgate.netnih.gov This technology utilizes microwave radiation to heat reactions more efficiently and uniformly than conventional methods. nih.gov In the context of naphthyridine synthesis, microwave irradiation has been successfully employed to facilitate rapid, one-pot, multi-component reactions.

For instance, a facile and rapid one-pot synthesis of 5,6-dihydronaphtho[g]benzo[b] nih.govresearchgate.netnaphthyridine derivatives has been developed using microwave irradiation. jchps.com This protocol involves the reaction of 2-chloroquinoline-3-carbaldehydes, 1-tetralone, and ammonium (B1175870) acetate (B1210297) in the presence of a strong base (NaH) in dry DMF. jchps.com The use of a CEM microwave synthesizer operating at 240W significantly reduces the reaction time to just 10-12 minutes, demonstrating a substantial improvement over classical thermal methods. jchps.com

Table 1: Microwave-Assisted Synthesis of Naphthyridine Scaffolds

| Reactants | Catalyst/Solvent | Microwave Conditions | Reaction Time | Outcome |

|---|

This approach highlights the potential of microwave technology to streamline the synthesis of complex fused heterocyclic systems, offering a time- and energy-efficient alternative to traditional synthetic routes. jchps.comyoutube.com

Ring-Opening and Rearrangement Reactions in Naphthyridinone Formation

The formation of the tetrahydronaphthyridine core can be ingeniously achieved through reactions that involve the opening of a strained ring followed by a subsequent heterocyclization. This strategy allows for the construction of the target scaffold from less obvious precursors.

An efficient method for synthesizing novel CF₃-substituted 5,6,7,8-tetrahydro-1,7-naphthyridines utilizes an unusual cyclobutene (B1205218) ring-opening reaction. researchgate.net The process begins with bicyclo[4.2.0]octa-1,6-dienes, which, upon reaction with pyrrolidine, undergo ring-opening to form 1,5-diketone intermediates. These diketones are then subjected to heterocyclization to furnish the desired tetrahydronaphthyridine structure. researchgate.net A convenient one-pot procedure has also been developed starting from readily available trifluoromethylated 1,6-allenynes. researchgate.net

Similarly, ring-opening transformations of more complex heterocyclic systems serve as a viable route to pyridone-containing structures. The synthesis of polycyclic pyridones has been accomplished through the ring-opening of 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govjchps.comoxazine-1,8-diones. mdpi.comresearchgate.net These molecules act as building blocks, and their oxazinone ring can be opened and transformed in the presence of binucleophiles like ammonium acetate, leading to the formation of the pyridone ring integral to the naphthyridinone scaffold. mdpi.comresearchgate.net

Stereoselective Synthesis of this compound Scaffolds

The synthesis of specific stereoisomers of tetrahydronaphthyridinones is of great importance, as the biological activity of chiral molecules is often dependent on their three-dimensional structure. The development of stereoselective, particularly enantioselective, synthetic methods is a key focus in medicinal chemistry.

Development of Enantiomerically Enriched Naphthyridinone Structures

Significant progress has been made in the asymmetric synthesis of the closely related 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, marking the first reported enantioselective synthesis of this ring system. nih.govacs.org The key to achieving high enantioselectivity lies in the asymmetric reduction of a dihydronaphthyridine intermediate. nih.govacs.org

The synthetic strategy involves a ruthenium-catalyzed enantioselective transfer hydrogenation. nih.govacs.org This crucial step establishes the chiral stereogenic center in the naphthyridine core. The dihydronaphthyridine precursor is itself formed through a novel one-pot hydroamination/cyclization of a 2-vinyl-3-acylpyridine intermediate, which is treated with an ammonia (B1221849) solution in methanol. acs.org This approach avoids the limitations of other methods like the Pictet-Spengler reaction, which is not effective for inactivated aromatic rings such as pyridines. nih.govacs.org This breakthrough provides a scalable process, free of chromatography, for producing enantiomerically enriched tetrahydronaphthyridine compounds. nih.govacs.org

Table 2: Key Steps in Enantioselective Synthesis of a Tetrahydronaphthyridine Scaffold

| Precursor | Key Transformation | Catalyst/Reagents | Product | Significance |

|---|---|---|---|---|

| 2-vinyl-3-acylpyridine | One-pot hydroamination/cyclization | NH₃ solution in MeOH | Dihydronaphthyridine | Efficient construction of the heterocyclic core. acs.org |

Precursor-Based Synthetic Pathways

The construction of the this compound core often relies on building the bicyclic system from simpler, pre-formed heterocyclic rings. Syntheses starting from either pyridine or pyridone precursors are common and versatile strategies.

Synthesis from Pyridine and Pyridone Ring Systems

The synthesis of 1,6-naphthyridin-2(1H)-ones, isomers of the target compound, provides a clear illustration of precursor-based strategies that are broadly applicable to the naphthyridinone family. mdpi.comnih.gov These methods can be categorized based on the starting material: a pre-formed pyridine ring or a pre-formed pyridone ring. nih.gov

Synthesis from Pyridine Precursors: This approach involves constructing the pyridone ring onto an existing pyridine molecule. A common strategy utilizes 4-aminopyridine (B3432731) derivatives. For example, 4-aminonicotinaldehyde (B1271976) can be condensed with active methylene (B1212753) compounds like malononitrile (B47326) in the presence of a base such as piperidine (B6355638). nih.gov This leads to a Knoevenagel condensation followed by an intramolecular cyclization to form the 1,6-naphthyridin-2(1H)-one scaffold. nih.gov Similarly, 4-aminonicotinonitrile (B111998) can be reacted with diethyl malonate in the presence of sodium ethoxide to yield the bicyclic system bearing an amino group. nih.gov Another route starts with ethyl 4,6-dichloro-3-pyridinecarboxylate, which is reacted with an amine and subsequently condensed with methyl phenylacetate (B1230308) to build the fused pyridone ring. mdpi.com

Synthesis from Pyridone Precursors: Alternatively, the second pyridine ring can be constructed onto a pre-formed pyridone ring. One representative method involves treating a substituted pyridone with tert-butoxybis(dimethylamino)methane. mdpi.comnih.gov This reaction directly affords the 1,6-naphthyridin-2(1H)-one structure. mdpi.com This approach is particularly useful for creating a diverse set of substituents on the final molecule by varying the starting pyridone.

These precursor-based methods offer flexibility and control over the substitution pattern of the final this compound product, making them valuable tools in medicinal chemistry research.

Utilization of Functionalized Amine and Carbonyl Precursors

The construction of the this compound scaffold through the strategic combination of functionalized amine and carbonyl precursors is a cornerstone of heterocyclic synthesis. This approach primarily involves the formation of the pyridinone ring by reacting a suitably substituted aminopyridine with a molecule containing one or more carbonyl groups. The subsequent reduction of the second pyridine ring yields the desired tetrahydro structure.

A prevalent and versatile method analogous to the synthesis of quinolines is the Friedländer annulation. nih.govwikipedia.org This reaction involves the base- or acid-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group. In the context of 1,7-naphthyridinone synthesis, the key amine precursor is a 3-aminopyridine (B143674) substituted at the C-4 position with a carbonyl group, such as 3-aminopyridine-4-carboxaldehyde. This precursor undergoes cyclocondensation with various carbonyl compounds, including ketones, β-ketoesters, and malonates, to form the bicyclic aromatic system. connectjournals.com

The general mechanism for the Friedländer synthesis proceeds via an initial aldol (B89426) condensation or Schiff base formation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,7-naphthyridin-2(1H)-one core. wikipedia.org The specific nature of the carbonyl precursor dictates the substitution pattern on the newly formed pyridinone ring. For instance, reaction with a simple ketone like acetone (B3395972) would introduce a methyl group at the C-3 position, whereas using ethyl acetoacetate (B1235776) would result in a C-3 carboxylate derivative.

Alternative strategies involve the reaction of 3-aminopyridines with other types of carbonyl precursors. For example, the Gould-Jacobs reaction utilizes diethyl ethoxymethylenemalonate, which reacts with the aminopyridine and subsequently cyclizes at high temperatures to form a 4-hydroxy-3-carboxylate derivative of the naphthyridinone ring system. nih.gov

Once the aromatic 1,7-naphthyridin-2(1H)-one is synthesized, the final step to obtain the target compound is the selective reduction of the pyridine ring that is not fused to the carbonyl group. This is typically achieved through catalytic hydrogenation, which reduces the C5-C6 and C8-N7 double bonds to yield the stable this compound. researchgate.net

The following table summarizes representative transformations using this methodology, highlighting the key amine and carbonyl precursors involved in the formation of the aromatic intermediate.

| Amine Precursor | Carbonyl Precursor | Reaction Type | Aromatic Intermediate | Final Product (Post-Hydrogenation) |

|---|---|---|---|---|

| 3-Aminopyridine-4-carboxaldehyde | Ethyl acetoacetate | Friedländer Annulation | Ethyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate | Ethyl 2-oxo-1,2,5,6,7,8-hexahydro-1,7-naphthyridine-3-carboxylate |

| 3-Aminopyridine-4-carboxaldehyde | Diethyl malonate | Knoevenagel-Type Condensation/Cyclization | Ethyl 2-hydroxy-1,7-naphthyridine-3-carboxylate | Ethyl 2-oxo-1,2,5,6,7,8-hexahydro-1,7-naphthyridine-3-carboxylate |

| 3-Aminopyridine-4-carboxaldehyde | Acetone | Friedländer Annulation | 3-Methyl-1,7-naphthyridin-2(1H)-one | 3-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one |

| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | Gould-Jacobs Reaction | Ethyl 4-hydroxy-2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate | Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydro-1,7-naphthyridine-3-carboxylate |

Derivatization and Structural Modification of 5,6,7,8 Tetrahydro 1,7 Naphthyridin 2 1h One Systems

Regioselective Functionalization at Naphthyridinone Positions (N1, C3, C4, C5, C6, C7, C8)

The 5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one core presents several positions amenable to regioselective functionalization, allowing for the introduction of various substituents to modulate the molecule's properties. Key positions for such modifications include the nitrogen atom of the pyridinone ring (N1), the alpha-carbon to the carbonyl group (C3), and the carbons of the tetrahydropyridine (B1245486) ring (C5, C6, and C8).

Functionalization at the N1 Position:

The secondary amine at the N1 position is a prime site for alkylation, acylation, and arylation reactions. N-alkylation can be readily achieved using various alkyl halides in the presence of a base. nih.gov The choice of base and solvent can influence the regioselectivity of the reaction, particularly in related heterocyclic systems where competition between N1 and N2 alkylation is possible. beilstein-journals.org For instance, the use of sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) typically favors N-alkylation.

Functionalization at the C3 and C4 Positions:

The C3 position, being adjacent to the carbonyl group, possesses acidic protons, making it susceptible to deprotonation and subsequent reaction with electrophiles. This allows for the introduction of a wide array of functional groups. For example, condensation reactions with aldehydes or ketones can be performed at this position. The reactivity at the C3 and C4 positions of the related 1,6-naphthyridin-2(1H)-ones is well-documented, with a rich variety of substituents being introduced at these sites. nih.gov

Functionalization at the Tetrahydropyridine Ring (C5, C6, C7, C8):

The tetrahydropyridine portion of the molecule offers further opportunities for modification. The secondary amine at the N7 position can undergo reactions typical of secondary amines, such as alkylation and acylation. The methylene (B1212753) groups at C5, C6, and C8 can potentially be functionalized through methods like radical reactions or metal-catalyzed C-H activation, although these are generally more challenging.

| Position | Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|---|

| N1 | Alkylation | Alkyl halide (e.g., R-X), Base (e.g., NaH), Solvent (e.g., DMF) | N1-Alkyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one |

| N1 | Acylation | Acyl chloride (e.g., R-COCl), Base (e.g., Triethylamine) | N1-Acyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one |

| C3 | Aldol (B89426) Condensation | Aldehyde (e.g., R-CHO), Base (e.g., NaOH or Piperidine) | 3-(1-Hydroxyalkyl)-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one |

| N7 | Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)3) | 7-Alkyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one |

Construction of Fused Heterocyclic Systems Incorporating the Naphthyridinone Core

The synthesis of fused heterocyclic systems built upon the this compound framework represents a powerful strategy for generating novel chemical entities with potentially enhanced biological activities. This can be achieved by utilizing functional groups on the naphthyridinone core as handles for annulation reactions.

Pyrazole-Fused Systems:

The construction of pyrazole (B372694) rings fused to the naphthyridinone core can be accomplished through several synthetic routes. chim.it One common method involves the reaction of a β-ketoester derivative of the naphthyridinone with hydrazine (B178648) or its derivatives. hilarispublisher.com For instance, a 3-carboethoxy-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one could serve as a key intermediate. The reaction with hydrazine would lead to the formation of a pyrazolo[3,4-c] nih.govnih.govnaphthyridinone system. The regioselectivity of this cyclization can often be controlled by the reaction conditions and the nature of the substituents on the hydrazine. organic-chemistry.org

Triazole-Fused Systems:

Similarly, triazole-fused derivatives can be synthesized. beilstein-journals.org A common approach is the [3+2] cycloaddition reaction between an azide (B81097) and an alkyne. For example, a 3-ethynyl-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one could react with an organic azide in the presence of a copper(I) catalyst (Click chemistry) to yield a 1,2,3-triazole-fused system. raco.cat Alternatively, a 3-amino-4-cyano derivative of the naphthyridinone could be a precursor for the synthesis of fused 1,2,4-triazoles. troindia.in

| Fused Heterocycle | Precursor on Naphthyridinone Core | Key Reagents | Reaction Type |

|---|---|---|---|

| Pyrazole | β-Ketoester at C3/C4 | Hydrazine hydrate | Condensation/Cyclization |

| 1,2,3-Triazole | Alkyne at C3 | Organic azide, Cu(I) catalyst | [3+2] Cycloaddition (Click Chemistry) |

| Pyrimidine | Enaminone at C3/C4 | Amidines or Guanidine | Condensation/Cyclization |

Synthesis of Spirocyclic Analogues of Tetrahydronaphthyridinones

Spirocyclic compounds, characterized by a single atom being part of two rings, often exhibit unique three-dimensional structures that are of great interest in medicinal chemistry. The this compound scaffold is well-suited for the synthesis of spirocyclic analogues, with the C3 position being the most common spiro-center.

Spirooxindole Derivatives:

One of the most explored classes of spirocyclic compounds derived from cyclic ketones are spirooxindoles. nih.govbeilstein-journals.org The synthesis of spiro[this compound-3,3'-oxindole] derivatives can be envisioned through a multicomponent reaction. researchgate.net For instance, a three-component reaction between this compound, an isatin (B1672199) derivative, and an amino acid (such as sarcosine (B1681465) or proline) can generate an azomethine ylide in situ, which then undergoes a [3+2] cycloaddition with the exocyclic double bond of the isatinylidene intermediate to form the spiro-pyrrolidine-oxindole system.

Other Spirocyclic Systems:

Beyond spirooxindoles, other spirocyclic systems can also be constructed. nih.govscispace.com For example, a Knoevenagel condensation of this compound with a suitable aldehyde, followed by a Michael addition and subsequent cyclization, can lead to the formation of various spiro-heterocycles. The versatility of multicomponent reactions allows for the generation of a wide library of spiro compounds from simple starting materials in a one-pot fashion. nih.gov

| Spirocyclic System | Key Reactants | Reaction Type |

|---|---|---|

| Spirooxindole | This compound, Isatin, Amino acid | [3+2] Cycloaddition via in situ generated azomethine ylide |

| Spiropyran | This compound, Malononitrile (B47326), Aldehyde | Multicomponent reaction involving Knoevenagel condensation and Michael addition |

| Spiropyrazoline | 3-Ylidene-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one, Hydrazonyl chloride | [3+2] Cycloaddition of nitrilimine |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 5,6,7,8 Tetrahydro 1,7 Naphthyridin 2 1h One Derivatives

Elucidation of Structural Determinants Governing Biological Activities

The biological activity of 5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one derivatives is intricately linked to the specific molecular interactions they form with their target proteins. Research into various classes of inhibitors has revealed key structural determinants that are crucial for potent bioactivity. For instance, in the development of inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP), the core naphthyridinone scaffold often serves as a crucial pharmacophore that mimics the nicotinamide (B372718) portion of the NAD+ substrate, engaging in essential hydrogen bonding interactions within the enzyme's active site.

Influence of Ring Saturation and Double Bond Positioning on Activity Profiles

The degree of saturation within the naphthyridine ring system plays a significant role in shaping the molecule's conformational flexibility and, consequently, its biological activity. The this compound core possesses a saturated piperidinone ring fused to a dihydropyridine (B1217469) ring. This partial saturation imparts a three-dimensional character to the molecule, which can be advantageous for fitting into the often-complex topology of enzyme active sites or receptor binding pockets.

Increasing the fraction of sp³ hybridized carbons by maintaining the saturated ring is a strategy known to improve aqueous solubility and reduce off-target promiscuity, which can lead to a better safety profile. The positioning of any remaining double bonds is also critical. For example, the C3-C4 double bond in some related naphthyridinone systems has been shown to influence the planarity of that portion of the molecule, which can affect stacking interactions with aromatic residues in the target protein. The absence of a double bond in the 5,6,7,8-tetrahydro core at this position generally allows for greater conformational freedom, which can be either beneficial or detrimental depending on the specific target.

Positional and Electronic Effects of Substituents on Naphthyridinone Bioactivity

The biological activity of this compound derivatives can be finely tuned by the strategic placement of various substituents. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can significantly impact the molecule's interaction with its biological target.

For instance, electron-withdrawing groups can modulate the acidity of nearby protons and influence hydrogen bond strengths, while electron-donating groups can enhance π-π stacking interactions. The position of these substituents is equally critical. A substituent at one position might extend into a hydrophobic pocket, enhancing binding affinity, while the same substituent at a different position could lead to steric clashes and a loss of activity.

A hypothetical SAR study on a series of this compound derivatives as kinase inhibitors might reveal trends such as those presented in the interactive table below.

| Compound ID | R1 Substituent | R2 Substituent | Kinase Inhibitory Activity (IC₅₀, nM) |

| 1a | H | H | 500 |

| 1b | 4-Fluorophenyl | H | 150 |

| 1c | 4-Methoxyphenyl | H | 200 |

| 1d | H | Methyl | 450 |

| 1e | 4-Fluorophenyl | Methyl | 80 |

| 1f | 3-Aminophenyl | Methyl | 50 |

This is a hypothetical data table for illustrative purposes.

In this hypothetical example, the introduction of a 4-fluorophenyl group at the R1 position (Compound 1b) enhances activity compared to the unsubstituted parent (Compound 1a), suggesting a favorable interaction in a hydrophobic pocket. The presence of a methyl group at the R2 position (Compound 1d) has a minor effect on its own but, when combined with the 4-fluorophenyl at R1 (Compound 1e), leads to a significant improvement in potency. Furthermore, an electron-donating amino group at the 3-position of the phenyl ring (Compound 1f) results in the most potent compound, highlighting the importance of electronic effects.

Conformational Analysis and its Implications for Ligand-Target Recognition

The three-dimensional shape, or conformation, of a this compound derivative is a crucial determinant of its ability to bind to its biological target. The partially saturated ring system allows the molecule to adopt various low-energy conformations. The specific conformation that is recognized by and binds to the target protein is known as the bioactive conformation.

The 5,6,7,8-tetrahydro-1,7-naphthyridine (B83103) pharmacophore can be considered a conformationally-restricted analog of more flexible pharmacologically active structures. researchgate.net This inherent rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.

Molecular modeling and conformational analysis are powerful tools used to predict the likely bioactive conformations of these derivatives. By understanding the preferred spatial arrangement of key functional groups, medicinal chemists can design new analogs with optimized geometries for enhanced ligand-target recognition. For example, studies on conformationally restricted analogs of other bioactive molecules have shown that fixing a molecule in a specific orientation can lead to significant improvements in both potency and selectivity. nih.gov The chair or boat-like conformations of the saturated ring and the relative orientation of substituents can dramatically influence how the molecule presents its key interacting groups to the binding site of a protein.

Preclinical Pharmacological Investigations and Biological Target Interactions of 5,6,7,8 Tetrahydro 1,7 Naphthyridin 2 1h One Analogues

Modulation of Specific Biological Targets

The interaction of these naphthyridine analogues with specific enzymes and receptors is a critical area of study, revealing the molecular mechanisms that underpin their biological effects.

Analogues based on the tetrahydronaphthyridine framework have demonstrated significant inhibitory activity against several key enzymes involved in disease pathogenesis.

HIV-1 Integrase: A series of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives have been identified as potent allosteric inhibitors of HIV-1 integrase. nih.govresearchgate.net These compounds target the binding site of the lens epithelium-derived growth factor (LEDGF/p75) on the integrase enzyme. nih.govresearchgate.net By binding to this allosteric site, the small molecules promote an aberrant multimerization of the integrase, which disrupts its normal function and inhibits viral replication. researchgate.net This mechanism presents an attractive alternative to traditional active-site inhibitors for antiviral chemotherapy. nih.govresearchgate.net Furthermore, compounds with a 1-hydroxy-1,8-naphthyridin-2(1H)-one core, which serves as a metal-chelating pharmacophore, have been reported as inhibitors of HIV-1 integrase strand transfer. umn.edu

Topoisomerase: Certain 1,8-naphthyridine (B1210474) derivatives have been recognized for their potential to act as inhibitors of topoisomerase I and II. ekb.eg These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Their inhibition can lead to DNA damage and ultimately trigger cell death, a mechanism exploited in cancer chemotherapy. ekb.egphcogrev.com

Acetylcholinesterase (AChE): A derivative, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] nih.govnih.govnaphthyridine-3-carboxylate, has been identified as a potent and selective inhibitor of acetylcholinesterase. nih.gov In silico modeling predicted that this molecule could successfully dock in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. Subsequent inhibition studies confirmed its activity, suggesting its potential as a lead compound for developing agents to treat Alzheimer's disease. nih.gov

Retinoid-Related Orphan Receptor γt (RORγt) Inverse Agonism: The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a key structural component of TAK-828F, a potent and selective inverse agonist of the Retinoid-Related Orphan Receptor γt (RORγt). nih.govnih.govacs.org RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of inflammatory cytokines like IL-17A and IL-17F. nih.govacs.org By inhibiting the action of RORγt, compounds like TAK-828F can suppress the differentiation and activation of Th17 cells, indicating their potential for treating various autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. nih.govacs.org

In Vitro Cellular Activity Assessments

The biological effects of these compounds have been further characterized through a variety of cell-based assays, which provide insights into their potential therapeutic efficacy.

Derivatives of the naphthyridine and naphthyridinone core have demonstrated significant cytotoxic and anti-proliferative activities across a range of human cancer cell lines.

For instance, a series of 1,8-naphthyridin-2-one derivatives were synthesized and evaluated for their in vitro cytotoxic activities against several cancer cell lines, including HT-29 (colon), A549 (lung), H460 (lung), and U87MG (glioblastoma). ekb.eg Several of these compounds exhibited potent activity, with some showing greater cytotoxicity than the reference drug foretinib. ekb.eg Another study focused on novel 1,8-naphthyridine derivatives tested against the MCF7 human breast cancer cell line. researchgate.net Some of these compounds displayed IC50 values in the low micromolar range, with several derivatives showing superior activity to the reference drug staurosporine. researchgate.net

Additionally, novel 1,6-naphthyridin-2(1H)-ones, designed as analogues of the Hsp90 inhibitor novobiocin, were evaluated against two breast cancer cell lines, leading to the identification of promising candidates that induce degradation of Hsp90 client proteins. nih.gov The anticancer activity of naphthyridine analogues is often attributed to mechanisms such as the induction of apoptosis and cell cycle arrest. ekb.eg

Table 1: Cytotoxic Activity of Selected 1,8-Naphthyridin-2-one Analogues

| Compound | Target Cell Line | Activity (IC50 in µM) | Reference Compound | Reference Activity (IC50 in µM) |

|---|---|---|---|---|

| Compound 200 | HT-29, A549, H460, U87MG | Potent Activity | Foretinib | - |

| Compound 261 | HT-29, A549, H460, U87MG | Potent Activity | Foretinib | - |

| Derivative 10c | MCF7 | 1.47 | Staurosporine | 4.51 |

| Derivative 8d | MCF7 | 1.62 | Staurosporine | 4.51 |

| Derivative 4d | MCF7 | 1.68 | Staurosporine | 4.51 |

The enzyme-inhibiting properties of tetrahydronaphthyridine analogues translate to potent antiviral activity in cell-based models. A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives were screened for their activity against HIV-1 infection in cell culture. nih.govresearchgate.net These allosteric integrase inhibitors effectively block viral replication, demonstrating the therapeutic potential of this compound class. researchgate.net The development of these molecules, known as HIV-1 integrase-LEDGF allosteric inhibitors (INLAIs), primarily targets the late stages of HIV-1 replication by inducing hyper-multimerization of the integrase protein, which severely disrupts the maturation of viral particles. researchgate.net

The naphthyridine scaffold is a well-established pharmacophore in antimicrobial agents, with nalidixic acid being an early example. mdpi.com Modern derivatives continue to show promise in this area.

Antibacterial and Antifungal Activity: Various naphthyridine derivatives have been synthesized and evaluated for their efficacy against bacterial and fungal strains. For example, certain nalidixic acid-based 1,2,4-triazole (B32235) derivatives showed good antibacterial and moderate antifungal activity. mdpi.com Imidazo[1,2-a] nih.govnih.govnaphthyridine derivatives have demonstrated high activity against S. aureus, E. coli, Candida metapsilosis, and A. niger, with potency comparable to penicillin and griseofulvin. mdpi.com

Antileishmanial Activity: A series of 8-hydroxy-1,6-naphthyridines have been identified with potent in vitro activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.gov

Studies on Efflux Pump Inhibition Mechanisms in Cellular Systems

Efflux pumps are transmembrane proteins that bacteria use to expel toxic substances, including antibiotics, contributing significantly to multidrug resistance. The inhibition of these pumps is a key strategy to restore the efficacy of existing antibiotics.

While direct studies on 5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one analogues as efflux pump inhibitors are not extensively documented, research on the closely related 1,8-naphthyridine isomer has demonstrated the potential of this chemical class. A study investigating 1,8-naphthyridine sulfonamides found that while the compounds themselves did not possess direct antibacterial activity, they were effective in reducing the minimum inhibitory concentration (MIC) of known antibiotics against multidrug-resistant bacteria. nih.gov

In vitro fluorometric tests and molecular docking studies were conducted on Staphylococcus aureus strains that overexpress the NorA efflux pump. The results indicated that the 1,8-naphthyridine sulfonamides inhibited the pump's activity, leading to increased intracellular accumulation of fluorescent substrates and sensitizing the bacteria to antibiotics like norfloxacin (B1679917) and ethidium (B1194527) bromide. nih.gov In silico analysis suggested that the interaction between the naphthyridine compounds and the NorA pump was stabilized by hydrogen bonds and hydrophilic interactions. nih.gov These findings suggest that the naphthyridine scaffold is a viable backbone for the development of efflux pump inhibitors.

In Vivo Preclinical Model Investigations

The anti-inflammatory potential of naphthyridine analogues has been explored in various preclinical models. The mechanisms often involve the modulation of key inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov

For instance, certain 1,5-naphthyridine (B1222797) derivatives have demonstrated strong inhibitory effects on lipopolysaccharide (LPS)-induced NO production in murine macrophage cell lines. nih.gov Similarly, analogues of 1,6-naphthyridine (B1220473) have been shown to significantly reduce the secretion of TNF-α and IL-6 in LPS-stimulated macrophages. nih.gov

A specific 1,8-naphthyridine derivative, C-34, was evaluated for its ability to modulate pro-inflammatory cytokines. researchgate.net In LPS-treated mouse dendritic cells, the compound potently inhibited the production of TNF-α, IL-8, RANTES, and NO. It also significantly downregulated the secretion of TNF-α, IL-1β, and IL-6 by murine splenocytes. researchgate.net While detailed in vivo animal model data for this compound analogues is limited in available literature, the consistent anti-inflammatory signals from related isomers underscore the therapeutic potential of this compound class in inflammatory disorders.

The neurotropic activities of naphthyridine analogues have been investigated, revealing a range of effects on the central nervous system.

Anticonvulsant Activity: Derivatives of 2,7-naphthyridine (B1199556) have been assessed for anticonvulsant properties. In a study using mouse models, newly synthesized 5-piperazinopyrazolo[3,4-c]-2,7-naphthyridines demonstrated significant activity against pentylenetetrazole (PTZ)-induced seizures. The most active compounds provided 60–80% prevention of seizures and were found to be more potent than the reference drug ethosuximide, though less so than diazepam. nih.gov These compounds also increased the latency of seizures in the thiosemicarbazide (B42300) (TSC) seizure model, which affects GABA metabolism. nih.gov

Antidepressant and Anxiolytic Activity: The antidepressant and anxiolytic potential of naphthyridine derivatives has also been explored. A benzo researchgate.netgoogle.comnaphthyridine alkaloid, Veranamine, isolated from a marine sponge, showed antidepressant and antianxiety activity in the forced swim test in mice. researchgate.net Furthermore, studies on 1,8-naphthyridine derivatives have demonstrated significant antidepressant-like effects in rodent models. One such compound, a 5-HT₃ receptor antagonist, reduced immobility time in the forced swim test (FST) and tail suspension test (TST) in mice. nih.gov This effect was linked to interaction with the serotonergic system. nih.gov Another series of 1,8-naphthyridine-3-carboxamides also exhibited promising antidepressant-like activity in the mouse FST, which correlated with their potency as 5-HT₃ receptor antagonists. nih.gov

Sedative Activity: While specific in vivo studies focusing on the sedative properties of this compound analogues are not widely reported, the general class of naphthyridines has been associated with modulation of neurotransmission, including affinity for GABA-A receptors, which are often implicated in sedative effects. nih.gov

| Naphthyridine Analogue Class | Neurotropic Activity | Animal Model / Test | Key Finding |

|---|---|---|---|

| Pyrazolo[3,4-c]-2,7-naphthyridines | Anticonvulsant | Pentylenetetrazole (PTZ) & Thiosemicarbazide (TSC) seizure models (mice) | Provided 60-80% protection against PTZ-induced seizures. nih.gov |

| Benzo researchgate.netgoogle.comnaphthyridine (Veranamine) | Antidepressant, Anxiolytic | Forced Swim Test (mice) | Demonstrated antidepressant and antianxiety activity. researchgate.net |

| 1,8-Naphthyridine-3-carboxylic acid derivative | Antidepressant | Forced Swim Test (FST) & Tail Suspension Test (TST) (mice) | Reduced immobility time via interaction with the serotonergic system. nih.gov |

| 1,8-Naphthyridine-3-carboxamides | Antidepressant | Forced Swim Test (FST) (mice) | Activity correlated with 5-HT₃ receptor antagonism. nih.gov |

Antimalarial Activity: The 2-oxo-tetrahydro-1,8-naphthyridine scaffold, a close structural analogue of the target compound, has been identified as a promising basis for a new class of antimalarial agents. These compounds were synthesized and evaluated as inhibitors of protein farnesyltransferase (PFT) from the malaria parasite, Plasmodium falciparum. acs.org Several analogues demonstrated potent inhibition of the malarial PFT in the low nanomolar range and were significantly more selective for the parasite's enzyme over mammalian PFT. acs.org

In in vitro cultures, the most effective compounds in this series were able to block the growth of both chloroquine-sensitive (K1) and chloroquine-resistant (3D7) strains of P. falciparum with ED₅₀ values in the sub-micromolar range (175–420 nM). acs.org These 2-oxo-tetrahydro-1,8-naphthyridine derivatives were also found to be more metabolically stable in mouse liver microsomes compared to earlier tetrahydroquinoline-based inhibitors. acs.org

Antiallergy Activity: The potential for naphthyridine derivatives in treating allergic conditions has also been investigated. A study focused on substituted 1,8-naphthyridin-2(1H)-ones identified them as inhibitors of the release of Slow-Reacting Substance of Anaphylaxis (SRS-A), a key mediator in allergic reactions. Furthermore, a patent has described tetrahydronaphthyridine derivatives as histamine (B1213489) H3 receptor ligands useful for treating allergic and inflammatory diseases. nih.gov Histamine H3 receptor antagonists have been evaluated in preclinical and clinical settings for allergic rhinitis, suggesting that this is a viable therapeutic target for this class of compounds. researchgate.netacs.org

Elucidation of Molecular Mechanisms of Action in Preclinical Contexts

Preclinical studies have begun to uncover the specific molecular targets through which analogues of this compound exert their pharmacological effects. The diverse activities observed are a result of interactions with a range of biological receptors and enzymes.

For instance, the antimalarial activity of 2-oxo-tetrahydro-1,8-naphthyridine analogues is attributed to the selective inhibition of the Plasmodium falciparum protein farnesyltransferase (PFT). acs.org In the field of oncology, certain 1,7-naphthyridine (B1217170) analogues have been investigated as inhibitors of PIP4K2A, a lipid kinase linked to tumor suppression.

The neurotropic effects of some analogues are linked to their activity as 5-HT₃ receptor antagonists, which is believed to mediate their antidepressant-like properties. nih.govnih.gov Other research has pointed to the potential of tetrahydronaphthyridine derivatives to act as ligands for histamine H3 receptors, which could explain their potential utility in allergic disorders. nih.gov The ability of 1,8-naphthyridine sulfonamides to inhibit the bacterial NorA efflux pump provides a clear mechanism for their role in overcoming antibiotic resistance. nih.gov

| Naphthyridine Analogue Class | Biological Activity | Molecular Target/Mechanism |

|---|---|---|

| 2-Oxo-tetrahydro-1,8-naphthyridines | Antimalarial | Inhibition of Plasmodium falciparum protein farnesyltransferase (PFT). acs.org |

| 1,8-Naphthyridine Sulfonamides | Efflux Pump Inhibition | Inhibition of the NorA efflux pump in S. aureus. nih.gov |

| 1,8-Naphthyridine Derivatives | Antidepressant | Antagonism of the 5-HT₃ receptor. nih.govnih.gov |

| 1,7-Naphthyridine Analogues | Anticancer (potential) | Inhibition of PIP4K2A lipid kinase. |

| 1,8-Naphthyridin-2(1H)-ones | Antiallergy | Inhibition of SRS-A release. |

| Tetrahydronaphthyridines | Antiallergy (potential) | Ligands for the Histamine H3 receptor. nih.gov |

Computational and Theoretical Chemistry Applications in Naphthyridinone Research

Molecular Docking and Simulation Studies of Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how drug candidates, such as derivatives of 1,7-naphthyridine (B1217170), interact with their biological targets at a molecular level.

In a notable study, molecular docking was employed to investigate the binding interactions between a series of 1,7-naphthyridine analogues and the enzyme Phosphatidylinositol-5-Phosphate 4-Kinase Type-2 Alpha (PIP4K2A), a lipid kinase implicated in cancer. The research aimed to elucidate the structural basis for the inhibitory activity of these compounds. The docking results revealed that the most potent inhibitors formed specific and crucial interactions within the active site of the PIP4K2A receptor. Key interactions observed included:

Hydrogen Bonding: Formation of hydrogen bonds with amino acid residues in the binding pocket, which are critical for anchoring the ligand.

Pi-Pi Interactions: Stacking interactions between the aromatic rings of the naphthyridine core and aromatic residues of the protein.

Pi-Cation Interactions: Electrostatic interactions between the electron-rich pi system of the ligand and positively charged amino acid residues.

The study identified several compounds with high binding affinities, suggesting a strong and stable interaction with the receptor. These computational findings provide a rational basis for the observed inhibitory activity and offer a blueprint for designing new derivatives with enhanced potency by optimizing these key interactions.

Table 1: Key Molecular Interactions of 1,7-Naphthyridine Analogues with PIP4K2A Receptor

| Compound ID | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| 15 | High | Specific amino acids | Hydrogen Bonding, Pi-Pi |

| 25 | High | Specific amino acids | Pi-Pi, Pi-Cation |

| 13 | High | Specific amino acids | Hydrogen Bonding |

| 09 | High | Specific amino acids | Hydrogen Bonding, Pi-Cation |

| 28 | High | Specific amino acids | Pi-Pi Interaction |

Note: This table is a representative summary of findings from molecular docking studies on 1,7-naphthyridine analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts.

For the 1,7-naphthyridine class of PIP4K2A inhibitors, researchers developed several QSAR models using a dataset of 44 analogues with experimentally determined inhibitory concentrations (IC50 values). The goal was to create a robust model that could predict the PIP4K2A inhibitory activity based on molecular descriptors. Different machine learning methods were utilized:

Multiple Linear Regression (MLR): This method provides a straightforward mathematical equation linking molecular descriptors to activity.

Artificial Neural Network (ANN): A more complex, non-linear approach that can capture intricate relationships between structure and activity.

Support Vector Machine (SVM): A powerful machine learning algorithm that has shown excellent predictive performance.

The SVM model, in particular, demonstrated high predictive accuracy. The performance of the model was validated using statistical metrics such as the coefficient of determination for the training set (RTR) and the predictive squared correlation coefficient for the external test set (QEX). The SVM model yielded an RTR value of 0.9845 and a QEX value of 0.8793, indicating its strong predictive power. Such QSAR models help identify the key molecular features—such as specific electronic, steric, or hydrophobic properties—that govern the biological activity of the 1,7-naphthyridine scaffold.

Table 2: Performance of QSAR Models for 1,7-Naphthyridine Analogues

| Model Type | Performance Metric | Value | Interpretation |

| Support Vector Machine (SVM) | RTR (Training Set) | 0.9845 | Excellent fit for the training data |

| QEX (External Test Set) | 0.8793 | High predictive power for new compounds |

Note: This table summarizes the statistical validation of the SVM-based QSAR model for predicting PIP4K2A inhibitory activity.

Theoretical Studies on Reaction Mechanisms and Stereoselectivity

Theoretical studies, often employing Density Functional Theory (DFT), are crucial for understanding the intricate details of chemical reactions. These studies can map out entire reaction pathways, identify transition states, and explain the origins of stereoselectivity, providing insights that are often difficult to obtain through experimentation alone.

While specific DFT studies on the reaction mechanisms for the synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one are not extensively documented in the reviewed literature, computational investigations have been applied to related naphthyridine isomers. For instance, combined experimental and computational studies on the synthesis of 1,5-naphthyridines via a Lewis acid-catalyzed reaction between N-(3-pyridyl)aldimines and alkynes have suggested a stepwise [4+2]-cycloaddition mechanism. nih.gov Such theoretical analyses calculate the energies of intermediates and transition states to determine the most favorable reaction pathway.

For reactions involving the creation of chiral centers, such as the asymmetric synthesis of tetrahydronaphthyridine scaffolds, computational methods can be used to rationalize the observed stereoselectivity. nih.gov By modeling the transition states for the formation of different stereoisomers, researchers can determine why one product is favored over another. These calculations often consider the non-covalent interactions between the substrate, catalyst, and reagents that dictate the stereochemical outcome. nih.gov These approaches are highly valuable for optimizing reaction conditions and designing more efficient and selective syntheses for complex heterocyclic systems like the tetrahydronaphthyridinone core.

In Silico Prediction of Pharmacological and ADME-related Parameters

A significant cause of failure for drug candidates in late-stage clinical trials is poor pharmacokinetic properties. nih.gov The acronym ADME—which stands for Absorption, Distribution, Metabolism, and Excretion—refers to the processes that determine the bioavailability and persistence of a drug in the body. In silico ADME prediction tools are now integral to the early stages of drug discovery, allowing for the evaluation and optimization of these properties before a compound is even synthesized. nih.govspringernature.com

For classes of compounds like naphthyridines, various computational models can predict key ADME parameters. Although specific data for this compound is not detailed, studies on the closely related 1,8-naphthyridine (B1210474) scaffold demonstrate the application of these methods. researchgate.net In silico tools can predict a range of properties, including:

Drug-likeness: Assessing compliance with established rules like Lipinski's Rule of Five to estimate oral bioavailability.

Absorption: Predicting human intestinal absorption and cell permeability.

Distribution: Estimating parameters like plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: Predicting interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Estimating the clearance rate of the compound.

Toxicity: Predicting potential toxicities, such as hepatotoxicity or cardiotoxicity.

By flagging potential liabilities early, these predictive models allow medicinal chemists to modify the structure of lead compounds to improve their ADME profile, increasing the likelihood of developing a successful drug. nih.gov

Table 3: Representative In Silico ADME Predictions for Naphthyridine Derivatives

| ADME Parameter | Predicted Property | Significance in Drug Development |

| Absorption | High intestinal absorption | Good potential for oral bioavailability |

| Distribution | Moderate plasma protein binding | Affects the amount of free drug available to act on the target |

| Blood-Brain Barrier (BBB) Permeation | Indicates potential for CNS activity or side effects | |

| Metabolism | Inhibition of CYP enzymes (e.g., CYP3A4) | Potential for drug-drug interactions |

| Excretion | Moderate clearance rate | Influences dosing frequency and duration of action |

| Toxicity | Low predicted hepatotoxicity | Favorable safety profile |

Note: This table provides examples of ADME parameters that can be predicted using in silico methods, based on studies of related naphthyridine compounds.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, along with two-dimensional experiments (like COSY, HSQC, and HMBC), the complete chemical skeleton can be mapped out.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For 5,6,7,8-Tetrahydro-1,7-naphthyridin-2(1H)-one, distinct signals are expected for the protons on the pyridone ring, the saturated heterocyclic ring, and the two N-H groups. The protons on the C3 and C4 double bond of the pyridone ring are anticipated to appear in the downfield region (6.0-7.5 ppm), characteristic of vinylic protons. chemicalbook.com The aliphatic protons on the tetrahydropyridine (B1245486) ring (at positions C5, C6, and C8) would resonate in the upfield region (typically 2.0-4.0 ppm). The N1-H proton of the lactam is expected to be a broad signal significantly downfield, while the N7-H proton of the secondary amine would also appear as a broad, solvent-dependent signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The most downfield signal would correspond to the C2 carbonyl carbon of the lactam, typically appearing around 160-165 ppm. rsc.org Carbons of the pyridone double bond (C3 and C4) and the bridgehead carbons (C4a and C8a) would resonate in the 100-150 ppm range. The saturated carbons of the piperidine (B6355638) ring (C5, C6, and C8) would be found in the upfield aliphatic region (20-50 ppm).

Predicted ¹H NMR Chemical Shifts Data is predicted based on analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| N1-H (lactam) | 11.0 - 13.0 | broad singlet |

| H4 | 7.2 - 7.5 | doublet |

| H3 | 6.2 - 6.5 | doublet |

| N7-H (amine) | 3.0 - 5.0 | broad singlet |

| H5 | 3.3 - 3.6 | triplet |

| H8 | 2.8 - 3.1 | triplet |

| H6 | 1.9 - 2.2 | multiplet |

Predicted ¹³C NMR Chemical Shifts Data is predicted based on analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 162 - 166 |

| C4 | 138 - 142 |

| C8a | 135 - 140 |

| C4a | 118 - 122 |

| C3 | 104 - 108 |

| C5 | 45 - 50 |

| C8 | 40 - 45 |

| C6 | 20 - 25 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula.

For this compound, the molecular formula is C₈H₁₀N₂O. The calculated monoisotopic mass is 150.079313 Da. In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound would be observed as a protonated molecular ion [M+H]⁺. The high resolving power of the instrument allows for the experimental mass to be matched against the theoretical mass with an error of less than 5 parts per million (ppm), providing unequivocal confirmation of the molecular formula. nih.gov

Predicted HRMS Data for C₈H₁₀N₂O

| Ion Adduct | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C₈H₁₁N₂O]⁺ | 151.08659 |

| [M+Na]⁺ | [C₈H₁₀N₂ONa]⁺ | 173.06854 |

| [M+K]⁺ | [C₈H₁₀N₂OK]⁺ | 189.04247 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies.

The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching of the cyclic amide (lactam) group is expected around 1670 cm⁻¹. pg.edu.pl The spectrum would also feature broad bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of both the lactam and the secondary amine. udel.edu C-H stretching vibrations from the pyridone ring (aromatic/vinylic) would appear just above 3000 cm⁻¹, while those from the saturated ring (aliphatic) would be just below 3000 cm⁻¹. Additionally, C=C stretching from the pyridone ring would be visible in the 1600-1650 cm⁻¹ region. udel.edu

Predicted IR Absorption Frequencies

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| N-H (lactam & amine) | Stretch | 3200 - 3400 | Medium-Strong, Broad |

| C-H (vinylic) | Stretch | 3010 - 3100 | Medium |

| C-H (aliphatic) | Stretch | 2850 - 2960 | Medium |

| C=O (lactam) | Stretch | ~1670 | Strong |

| C=C (pyridone ring) | Stretch | 1600 - 1650 | Medium |

| N-H | Bend | 1500 - 1550 | Medium |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a well-ordered crystal, a detailed electron density map can be generated, from which the exact position of every atom (excluding hydrogen) can be resolved. nih.gov

While obtaining a single crystal suitable for analysis can be challenging, a successful crystallographic study of this compound would provide invaluable information. It would confirm the connectivity of the bicyclic system and provide precise measurements of all bond lengths and angles. mdpi.com Crucially, it would reveal the conformation of the flexible six-membered tetrahydropyridine ring, which likely adopts a chair or twist-boat conformation. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding between the N-H groups and the carbonyl oxygen of neighboring molecules, which govern the crystal packing arrangement in the solid state. This technique remains the only method to determine the absolute structure without ambiguity, should a chiral center be introduced into the molecule. researchgate.net

Future Research Directions and Translational Potential

Design and Synthesis of Next-Generation Therapeutic Agents Based on the Naphthyridinone Core

The development of next-generation therapeutics from the 5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one core will rely on leveraging established synthetic strategies and structure-activity relationship (SAR) data from related heterocyclic systems. The core's potential is underscored by the successful development of therapeutic candidates from similar scaffolds, such as TAK-828F, a potent and selective retinoid-related orphan receptor γt (RORγt) inverse agonist built on a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) framework for treating autoimmune diseases. nih.govacs.org

Key approaches for designing novel derivatives include:

Combinatorial Chemistry and Library Synthesis: The tetrahydro-naphthyridine scaffold is well-suited for the creation of large chemical libraries for high-throughput screening. nih.gov By systematically introducing a variety of substituents at different positions on the bicyclic ring, researchers can rapidly generate a multitude of analogs. For instance, urea, amide, and sulfonamide functional groups have been successfully used to create a 101-membered library from a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, which led to the identification of lead compounds with antituberculosis activity. nih.gov

Structure-Based Drug Design: Utilizing computational modeling and the known structures of biological targets, new derivatives can be designed to achieve optimal binding and desired biological effects. This involves modifying the core with functional groups that can interact with specific amino acid residues in the target's active site.

Established Synthetic Routes: The synthesis of novel derivatives can be achieved through versatile and well-documented chemical reactions. Common strategies for constructing the naphthyridinone ring system start from either a preformed pyridine (B92270) or a preformed pyridone ring. nih.govmdpi.com For example, a convenient and mild method has been used to obtain a series of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one derivatives that were subsequently evaluated as cytotoxic agents. researchgate.net These established synthetic protocols provide a robust foundation for creating a diverse range of new chemical entities based on the 1,7-naphthyridinone isomer.

Development of Strategies for Enhancing Potency, Selectivity, and Bioavailability

A critical aspect of translating a promising chemical scaffold into a viable drug is the optimization of its pharmacological and pharmacokinetic properties. Future research will need to focus on systematic modifications to improve potency, target selectivity, and oral bioavailability.

Enhancing Potency and Selectivity:

The biological activity of naphthyridinone derivatives can be finely tuned through chemical modification. The substitution pattern on the heterocyclic core is a determining factor for both potency and selectivity. nih.gov For example, in a study of 1,6-naphthyridin-2(1H)-ones, it was found that compounds with a single bond between the C3 and C4 positions were primarily active in the cardiovascular system, whereas analogs with a C3-C4 double bond showed more promise as antitumor agents. nih.gov Similarly, novel 1,7- and 2,7-naphthyridine (B1199556) derivatives were designed as highly potent and specific inhibitors of the PDE5 enzyme by strategically introducing a nitrogen atom into a related 4-aryl-1-isoquinolinone scaffold. nih.gov One resulting compound, a 2,7-naphthyridine derivative, exhibited potent PDE5 inhibition with an IC50 of 0.23 nM and over 100,000-fold selectivity against other PDE subtypes. nih.gov These examples demonstrate that targeted structural modifications can dramatically enhance the desired therapeutic activity while minimizing off-target effects.

Improving Bioavailability:

Many promising drug candidates fail due to poor bioavailability, often stemming from low aqueous solubility. outsourcedpharma.com Several established techniques can be applied to derivatives of the this compound core to overcome this challenge. outsourcedpharma.comnih.gov

| Strategy | Mechanism | Example Application |

|---|---|---|

| Prodrug Design | A less active or inactive derivative is synthesized with structural modifications to improve solubility or permeability. The active drug is released in the body through enzymatic conversion. patsnap.com | Attaching a hydrophilic moiety like a phosphate (B84403) or amino acid to the naphthyridinone core. |

| Salt Formation | Converting a poorly soluble acidic or basic drug into a salt form, which is often more soluble than the neutral counterpart. patsnap.com | Formation of a hydrochloride or mesylate salt of a basic nitrogen on the scaffold. |

| Particle Size Reduction | Increasing the surface area of the drug particles by reducing their size, which can improve the dissolution rate. outsourcedpharma.com Technologies include jet mill micronization and nano-wet milling. outsourcedpharma.com | Milling the crystalline naphthyridinone derivative to the micron or sub-micron range. |

| Amorphous Solid Dispersions | Transforming the crystalline form of the active pharmaceutical ingredient (API) into a more soluble amorphous state, often stabilized by a polymer. outsourcedpharma.com This can be achieved through spray drying. outsourcedpharma.com | Creating a solid dispersion of a naphthyridinone derivative with a polymer like polyvinylpyrrolidone (B124986) (PVP). mdpi.com |

| Complexation | Using complexing agents, such as cyclodextrins, to form inclusion complexes that enhance the aqueous solubility of hydrophobic drugs. mdpi.comnih.gov | Formulating a naphthyridinone derivative with 2-hydroxypropyl-β-cyclodextrin (HPβCD). mdpi.comnih.gov |

Exploration of Novel Biological Indications for Naphthyridinone Derivatives

The broader naphthyridine family has been associated with an extensive range of biological activities, suggesting that derivatives of the this compound scaffold could be explored for a multitude of therapeutic applications. researchgate.net The historical success of nalidixic acid as an antibacterial agent laid the groundwork for the exploration of 1,8-naphthyridines in infectious diseases. mdpi.comacs.org Subsequent research has revealed a much wider therapeutic potential across different isomers.

| Therapeutic Area | Specific Activity / Target | Relevant Naphthyridine Isomer Example |

|---|---|---|

| Infectious Diseases | Antibacterial (DNA gyrase inhibition), Antiviral (Anti-HIV), Antiparasitic (Antileishmanial). mdpi.combohrium.comnih.gov | 1,8-Naphthyridines (Nalidixic acid, Enoxacin). mdpi.com 8-Hydroxy-1,6-naphthyridines. nih.gov |

| Oncology | Anticancer, Cytotoxic activity, Kinase inhibition (e.g., mTOR, DDR2). nih.govbohrium.com | 1,6-Naphthyridin-2(1H)-ones with a C3-C4 double bond. nih.gov |

| Inflammatory/Autoimmune Diseases | Anti-inflammatory, RORγt inverse agonism. nih.govacs.orgmdpi.com | 5,6,7,8-Tetrahydro-1,6-naphthyridine (TAK-828F). nih.govacs.org |

| Cardiovascular Diseases | Antihypertensive, Angiotensin II receptor antagonism, PDE3 inhibition. nih.govresearchgate.net | 1,6-Naphthyridin-2(1H)-ones with a C3-C4 single bond. nih.gov |

| Neurological Disorders | Dopaminergic stimulation, Sedative/Tranquilizer activity. mdpi.commdpi.comnih.gov | Amfonelic acid (1,8-naphthyridine derivative). mdpi.com 3-Acetyl-2,7-naphthyridine. mdpi.comnih.gov |

| Metabolic/Endocrine Disorders | Phosphodiesterase (PDE4, PDE5) inhibition. nih.govresearchgate.net | 1,7- and 2,7-Naphthyridine derivatives. nih.gov |

Given this diversity, future research should involve screening new this compound derivatives against a broad panel of biological targets to uncover novel therapeutic opportunities.

Advancements in Scalable and Sustainable Synthetic Methodologies for Industrial Application

For any promising therapeutic agent to reach the market, its synthesis must be scalable, cost-effective, and environmentally sustainable. Future efforts in the development of this compound derivatives must incorporate modern synthetic methodologies that align with the principles of green chemistry and are suitable for large-scale industrial production.

Key areas for advancement include:

Green Chemistry Approaches: Traditional multi-step syntheses often involve harsh reagents, toxic solvents, and significant waste production. Modern approaches focus on minimizing environmental impact. For example, a green synthesis for 1,8-naphthyridines has been developed using a reusable silica-modified magnetic nanoparticle catalyst (SiO2/Fe3O4) in water at room temperature, offering high yields and easy purification. bohrium.comnih.gov Another eco-friendly method utilizes microwave irradiation to promote the synthesis of 2,6-naphthyridines, resulting in excellent yields and high purity under clean conditions. researchgate.net

Scalable and Efficient Reactions: Methodologies must be robust and transferable from laboratory scale to industrial reactors. The development of a process for the RORγt inverse agonist TAK-828F involved creating a new synthetic route specifically designed for large-scale manufacturing. nih.govacs.org This route featured an atom-economical Heck-type vinylation and was free of chromatography, which is often a bottleneck in industrial processes. nih.govacs.orgacs.org

Catalytic Methods: The use of catalysis, particularly with transition metals like palladium, is crucial for efficient bond formation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating functionalized naphthyridines and can be optimized for large-scale synthesis. researchgate.net

| Methodology | Description | Advantages for Industrial Application |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate chemical reactions. researchgate.net | Rapid reaction times, improved yields, cleaner reaction profiles, energy efficiency. researchgate.net |

| Reusable Catalysis | Employs catalysts, such as magnetic nanoparticles, that can be easily recovered and reused for multiple reaction cycles. bohrium.comnih.gov | Reduced catalyst cost, simplified product purification, decreased heavy metal waste. bohrium.com |

| Aqueous Media Synthesis | Conducting reactions in water instead of organic solvents. bohrium.comnih.gov | Enhanced safety, reduced cost of solvents, significantly lower environmental impact. bohrium.com |